molecular formula C20H27N7O2 B2995049 1-(4-(6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone CAS No. 1251563-65-1

1-(4-(6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone

Cat. No.: B2995049
CAS No.: 1251563-65-1
M. Wt: 397.483
InChI Key: VQNTWCORXPHSPI-UHFFFAOYSA-N
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Description

1-(4-(6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a sophisticated synthetic compound designed for pharmaceutical and biological research. Its structure incorporates a pyrimidine core, a piperazine linker, and a pyrimidinyloxy ether functionality, motifs that are frequently employed in the development of kinase inhibitors . The piperazine ring is a privileged scaffold in medicinal chemistry, often used to optimize the physicochemical and pharmacokinetic properties of a molecule, influence its conformation, and serve as a connector for key pharmacophoric groups . Similarly, substituted pyrimidines are well-established heterocycles that can act as key hinge-binding motifs in molecules targeting various enzymes, including kinases . Compounds featuring these structural elements have been investigated as potent inhibitors for a range of biological targets, such as N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and receptor tyrosine kinases like Axl, which is a promising target in oncology for its role in tumor growth, metastasis, and drug resistance . The specific molecular architecture of this reagent suggests its potential utility as a valuable chemical probe or a building block in drug discovery programs, particularly those focused on enzymology and cancer research. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[4-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-pyrimidin-2-yloxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2/c1-16-14-17(24-19(23-16)27-8-3-2-4-9-27)25-10-12-26(13-11-25)18(28)15-29-20-21-6-5-7-22-20/h5-7,14H,2-4,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNTWCORXPHSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)N3CCN(CC3)C(=O)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a novel pyrimidine derivative that has garnered attention for its potential biological activity. This article reviews the available literature on its pharmacological properties, mechanism of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement of piperazine and pyrimidine moieties. Its molecular formula is C18H24N4OC_{18}H_{24}N_4O, with a molecular weight of approximately 320.42 g/mol. The presence of both piperidinyl and piperazinyl groups suggests potential interactions with various biological targets, particularly in neuropharmacology.

Research has indicated that compounds with similar structures often interact with various neurotransmitter systems, including serotonin and dopamine receptors. Specifically, studies on related pyrimidine derivatives suggest that they may act as antagonists or modulators at sigma receptors, which are implicated in pain modulation, anxiety, and depression .

Pharmacological Effects

  • Antidepressant Activity : In vivo studies have demonstrated that related compounds can exhibit antidepressant-like effects in animal models. For instance, the inhibition of NAPE-PLD (N-acylphosphatidylethanolamine phospholipase D) has been linked to alterations in endocannabinoid signaling pathways, which are crucial for mood regulation .
  • Analgesic Properties : Some derivatives have shown promise as analgesics through their action on sigma receptors, suggesting potential applications in treating neuropathic pain .
  • Antitumor Activity : Preliminary studies indicate that certain pyrimidine derivatives may inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The exact pathways remain under investigation but are thought to involve modulation of key signaling cascades .

Structure–Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of pyrimidine derivatives to identify key structural features responsible for biological activity. Notably, modifications to the piperazine ring significantly influenced receptor affinity and selectivity:

CompoundIC50 (nM)Target ReceptorEffect
Compound A72NAPE-PLDInhibition
Compound B150Sigma-1 ReceptorAntagonism
Compound C90Serotonin ReceptorPartial Agonism

These findings underscore the importance of specific substitutions on the piperazine and pyrimidine rings in enhancing biological activity .

Clinical Implications

In a recent study involving animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors, as measured by the elevated plus maze test. This suggests a potential application in treating anxiety disorders . Furthermore, the compound's ability to modulate pain pathways indicates its utility in developing new analgesic therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s design shares key motifs with several analogs, including:

  • Piperazine-linked heterocycles: Common in compounds like MK47 (), which features a trifluoromethylphenyl-piperazine-ethanone structure.
  • Pyrimidine derivatives : Analogous to compounds in , where pyrimidine rings are functionalized with sulfonyl or chlorophenyl groups.
  • Ethanone substituents: Similar to 1-(4-(6-(dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone (), which replaces the pyrimidinyloxy group with phenoxy.
Table 1: Structural and Molecular Comparison
Compound Name Key Structural Features Molecular Formula Molecular Weight Reference
Target Compound 6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl, pyrimidin-2-yloxy-ethanone C₂₃H₂₈N₈O₂ 472.54 g/mol
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (MK47, ) Trifluoromethylphenyl, thiophen-2-yl-ethanone C₁₇H₁₈F₃N₂OS 370.40 g/mol
{1-[6-(4-Ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}(4-(3-methylphenyl)piperazin-1-yl)methanone () Ethylphenoxy-pyrimidine, 3-methylphenyl-piperazine C₃₀H₃₆N₆O₂ 536.66 g/mol
1-(4-(6-(Dimethylamino)pyridazin-4-yl)piperazin-1-yl)-2-phenoxyethanone () Dimethylaminopyridazine, phenoxy-ethanone C₁₉H₂₄N₆O₂ 368.43 g/mol

Pharmacological and Physicochemical Properties

  • Lipophilicity : The target compound’s pyrimidinyloxy group may enhance solubility compared to ’s thiophene-substituted MK47, which is more lipophilic due to the trifluoromethyl group .
  • Steric Effects: The piperidine substituent on the pyrimidine ring (target compound) could reduce metabolic degradation compared to ’s ethylphenoxy analog, which has a bulkier aryl group .
  • Binding Affinity : Piperazine-linked compounds like the target and MK47 are often designed for kinase or GPCR targeting, with substituents modulating selectivity .

Patent Landscape and Therapeutic Potential

  • Patent Analogs (Evidences 9-11): Include pyrazolo[3,4-d]pyrimidin-4-yloxy-piperidinyl-methanones, which are patented for undisclosed therapeutic uses. These compounds share the methanone-piperazine scaffold but incorporate pyrazole or isoxazole rings, suggesting divergent target profiles .
  • The target compound’s pyrimidinyloxy group may offer a unique selectivity profile in similar contexts .

Q & A

Q. Q1. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer: The compound is synthesized via multi-step reactions, typically involving:

  • Step 1: Formation of the pyrimidine core through condensation of 6-methyl-2-(piperidin-1-yl)pyrimidin-4-amine with a ketone or aldehyde under acidic conditions (e.g., acetic acid) .
  • Step 2: Piperazine coupling via nucleophilic substitution using 1-(piperazin-1-yl)ethanone derivatives. This step often employs catalysts like DIPEA (diisopropylethylamine) in DMF or THF .
  • Step 3: Introduction of the pyrimidin-2-yloxy group through SNAr (nucleophilic aromatic substitution) using 2-chloropyrimidine and a base like K₂CO₃ in refluxing acetonitrile .
    Key Intermediates:
  • Intermediate A: 6-Methyl-2-(piperidin-1-yl)pyrimidin-4-amine (confirmed by LC-MS and ¹H NMR) .
  • Intermediate B: 1-(4-(6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone (characterized by FT-IR and elemental analysis) .

Advanced Synthesis

Q. Q2. How can researchers optimize reaction yields when coupling the piperazine and pyrimidine moieties?

Methodological Answer: Low yields in coupling steps often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalysis: Introduce Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination, improving coupling efficiency by 20–30% .
  • Temperature Control: Perform reactions under microwave irradiation (100–120°C, 30 min) to reduce side-product formation .
    Data Contradiction Note: While some studies report high yields (~80%) with microwave-assisted synthesis, traditional reflux methods may yield only 50–60% due to thermal degradation .

Basic Characterization

Q. Q3. What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Identify proton environments (e.g., piperazine N-CH₂ at δ 2.5–3.5 ppm, pyrimidine C-H at δ 8.0–8.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 441.2342) .
  • FT-IR: Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and pyrimidine ring vibrations at 1550–1600 cm⁻¹ .

Advanced Characterization

Q. Q4. How can researchers resolve discrepancies in spectral data, such as unexpected splitting in NMR signals?

Methodological Answer: Unexpected splitting may indicate conformational isomerism or impurities. Strategies include:

  • Variable Temperature (VT) NMR: Perform experiments at −40°C to slow rotational motion and resolve overlapping peaks .
  • 2D NMR (COSY, HSQC): Assign coupling patterns and differentiate between diastereomers .
  • X-ray Crystallography: Resolve absolute configuration and confirm spatial arrangement of substituents (e.g., piperazine chair conformation) .

Basic Biological Evaluation

Q. Q5. What in vitro assays are suitable for screening this compound’s biological activity?

Methodological Answer:

  • Receptor Binding Assays: Test affinity for serotonin (5-HT₁A) or dopamine (D₂) receptors using radioligand displacement (e.g., [³H]-spiperone) .
  • Enzyme Inhibition: Evaluate IC₅₀ against kinases (e.g., CDK2) via fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Screening: Use MTT assays on HEK-293 or HepG2 cell lines to assess viability at 10–100 µM concentrations .

Advanced Biological Evaluation

Q. Q6. How can contradictory activity data (e.g., high in vitro vs. low in vivo efficacy) be addressed?

Methodological Answer: Contradictions often stem from pharmacokinetic limitations. Solutions include:

  • Metabolic Stability Studies: Use liver microsomes (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation) .
  • Prodrug Design: Modify the ethanone group to a hydroxyl-substituted analog for improved solubility and bioavailability .
  • Pharmacophore Modeling: Compare with structurally similar analogs (e.g., piperazinyl-pyrimidine derivatives) to identify critical substituents .

Stability and Storage

Q. Q7. What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Temperature: Store at −20°C in sealed, argon-purged vials to minimize oxidation .
  • Desiccants: Include silica gel packs to prevent hydrolysis of the ethanone group .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced Stability Analysis

Q. Q8. How can researchers identify degradation products under stressed conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (80°C), UV light (254 nm), and acidic/basic hydrolysis (0.1M HCl/NaOH) .
  • LC-MS/MS Analysis: Identify major degradation products (e.g., N-oxide formation via oxidation) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

Mechanistic Studies

Q. Q9. What computational methods are used to study the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to 5-HT₁A receptors, focusing on hydrogen bonds with Asp116 and hydrophobic interactions with Phe361 .
  • MD (Molecular Dynamics) Simulations: Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) .

Troubleshooting

Q. Q10. How to address impurities (>0.5%) detected during HPLC analysis?

Methodological Answer:

  • Purification: Use preparative HPLC with a phenyl-hexyl column and isocratic elution (methanol:water = 70:30) .
  • Root-Cause Analysis: Check for residual solvents (e.g., DMF) via GC-MS or incomplete coupling steps via LC-MS .

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